2-Methyl-2-propylimidazolidine

Lipophilicity Partition coefficient Drug-likeness

2-Methyl-2-propylimidazolidine (CAS 203579-66-2) is a 2,2-disubstituted saturated five-membered cyclic aminal belonging to the imidazolidine class, with molecular formula C7H16N2 and molecular weight 128.22 g/mol. The compound bears a methyl and an n-propyl substituent at the C2 position, generating a stereogenic center that distinguishes it from symmetrical 2,2-dialkyl analogs.

Molecular Formula C7H16N2
Molecular Weight 128.22 g/mol
Cat. No. B13111270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-2-propylimidazolidine
Molecular FormulaC7H16N2
Molecular Weight128.22 g/mol
Structural Identifiers
SMILESCCCC1(NCCN1)C
InChIInChI=1S/C7H16N2/c1-3-4-7(2)8-5-6-9-7/h8-9H,3-6H2,1-2H3
InChIKeySWKFPBNDIPYDQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-2-propylimidazolidine – Physicochemical Profile and Procurement-Relevant Characteristics


2-Methyl-2-propylimidazolidine (CAS 203579-66-2) is a 2,2-disubstituted saturated five-membered cyclic aminal belonging to the imidazolidine class, with molecular formula C7H16N2 and molecular weight 128.22 g/mol . The compound bears a methyl and an n-propyl substituent at the C2 position, generating a stereogenic center that distinguishes it from symmetrical 2,2-dialkyl analogs . Calculated physicochemical parameters include a predicted LogP of 0.86, boiling point of 154.0 ± 8.0 °C at 760 mmHg, density of 0.836 g/cm³, flash point of 29.6 °C, and refractive index of 1.424 . The compound is offered by chemical suppliers at research-grade purity (typically 97%) and is primarily positioned as a synthetic building block and scaffold for medicinal chemistry exploration .

Why 2-Methyl-2-propylimidazolidine Cannot Be Interchanged with Shorter-Chain or Unsubstituted Imidazolidine Analogs


Imidazolidines are not interchangeable building blocks; subtle variations in the C2-substitution pattern produce quantifiable differences in lipophilicity, boiling point, density, and flash point that directly affect synthetic handling, purification strategy, and biological partitioning behavior . The C2-propyl substituent on 2-methyl-2-propylimidazolidine elevates the calculated LogP to 0.86 versus 0.57 for 2,2-dimethylimidazolidine and −0.21 for the parent imidazolidine scaffold — a difference of over one log unit across the series . In anti-Trypanosoma cruzi drug discovery, imidazolidine bioactivity has been demonstrated to correlate with lipophilicity through QSAR analysis, meaning that even modest LogP shifts can alter in vitro potency profiles [1]. Furthermore, the low flash point of 29.6 °C imposes distinct safety and storage constraints not shared by the parent imidazolidine (flash point 104.8 °C), making procurement decisions consequential for laboratory handling protocols .

Quantitative Differentiation Evidence: 2-Methyl-2-propylimidazolidine vs. Closest Imidazolidine Analogs


LogP Differentiation: Intermediate Lipophilicity Between Parent Imidazolidine and Higher 2,2-Dialkyl Homologs

The calculated LogP of 2-methyl-2-propylimidazolidine (0.86) positions it approximately 0.29 log units above 2,2-dimethylimidazolidine (LogP 0.57) and 1.07 log units above the parent imidazolidine scaffold (LogP −0.21), as determined using comparable computational prediction methods . This incremental lipophilicity increase, attributable to the propyl chain extending beyond the methyl substituent, falls within a range where each ~0.3 LogP unit shift can measurably influence membrane partitioning and nonspecific protein binding in biological assays [1].

Lipophilicity Partition coefficient Drug-likeness QSAR

Boiling Point Elevation: 61 °C Higher Than Parent Imidazolidine with Implications for Distillation and Purification

2-Methyl-2-propylimidazolidine exhibits a calculated boiling point of 154.0 ± 8.0 °C at 760 mmHg, which is approximately 61 °C higher than that of the parent imidazolidine (92.8 °C at 760 mmHg) . This substantial boiling point elevation, driven by the increased molecular weight and enhanced van der Waals interactions from the C2-propyl substituent, directly affects the choice of purification technique: the target compound is amenable to standard fractional distillation under moderate vacuum, whereas the parent imidazolidine requires careful low-temperature distillation to avoid losses .

Boiling point Purification Distillation Thermal stability

Flash Point and Safety Classification: Flammable Liquid Designation vs. Combustible Parent Scaffold

The calculated flash point of 2-methyl-2-propylimidazolidine is 29.6 ± 10.2 °C, placing it firmly below the 37.8 °C (100 °F) threshold used by OSHA and GHS to classify a liquid as flammable (Category 3) . In contrast, the parent imidazolidine exhibits a flash point of 104.8 °C, classifying it as a combustible rather than flammable liquid . This regulatory classification gap of approximately 75 °C in flash point has direct consequences for procurement: the target compound requires flameproof storage cabinets, grounding/bonding during transfer, and exclusion from general laboratory solvent storage areas, whereas the parent imidazolidine does not trigger these requirements .

Flash point Safety classification Storage requirements Flammability

Density Decrease with C2-Alkyl Substitution: 0.836 g/cm³ vs. 0.892 g/cm³ for the Parent Scaffold

The calculated density of 2-methyl-2-propylimidazolidine is 0.836 g/cm³, representing a 6.3% decrease relative to the parent imidazolidine density of 0.892 g/cm³ . This density reduction is consistent with the introduction of the propyl chain, which increases the molecular volume disproportionately to the mass increase. The lower density affects phase separation behavior in aqueous-organic extraction workflows and alters the compound's behavior when used as a solvent or co-solvent in reaction mixtures compared to denser imidazolidine analogs .

Density Solution behavior Phase separation Formulation

Class-Level SAR: Imidazolidine Lipophilicity Positively Correlates with Anti-Trypanosoma cruzi Activity

In a systematic SAR study of imidazolidine derivatives against Trypanosoma cruzi epimastigotes, QSAR analysis demonstrated that anti-parasitic bioactivity is correlated with compound lipophilicity [1]. The most active derivatives in that series displayed IC50 values in the low micromolar range, with selectivity indices superior to the reference drug nifurtimox [1]. While 2-methyl-2-propylimidazolidine itself was not among the specific compounds tested, its calculated LogP of 0.86 places it within a lipophilicity window associated with measurable anti-T. cruzi activity in the imidazolidine class. Importantly, no direct biological activity data exists for this specific compound, and the LogP-activity relationship established in the literature pertains to N,N′-diaryl and N,N′-dibenzyl substituted imidazolidines rather than N-unsubstituted 2,2-dialkyl variants [1].

Structure-activity relationship Anti-parasitic Chagas disease Lipophilicity-activity correlation

Synthetic Route Differentiation: Ketone-Based Condensation vs. Aldehyde-Based Routes for Other 2-Substituted Imidazolidines

The classical synthesis of 2-methyl-2-propylimidazolidine proceeds via condensation of ethylenediamine with 2-pentanone (methyl propyl ketone), a ketone precursor, whereas the majority of literature-reported imidazolidines are synthesized using aldehyde condensation partners [1]. The use of a ketone rather than an aldehyde introduces distinct reactivity considerations: ketone-amine condensations are generally slower and require more rigorous water removal (Dean-Stark conditions or molecular sieves) to drive the equilibrium toward the cyclic aminal product [1]. The specific precursor 2-pentanone (CAS 107-87-9) is a commodity solvent, offering a cost and supply-chain advantage over specialized aromatic aldehydes used for many pharmacologically characterized imidazolidine derivatives [2].

Synthetic route Condensation reaction Ketone precursor Ethylenediamine

Recommended Procurement and Application Scenarios for 2-Methyl-2-propylimidazolidine Based on Quantitative Differentiation Evidence


Anti-Parasitic Lead Optimization Scaffold Leveraging Intermediate Lipophilicity

Research groups pursuing imidazolidine-based anti-Trypanosoma cruzi agents should consider 2-methyl-2-propylimidazolidine as a scaffold with a LogP of 0.86 — an intermediate value that, per class-level QSAR evidence, is associated with measurable in vitro activity against T. cruzi epimastigotes [1]. The compound's physicochemical profile can serve as a starting point for further N-substitution to optimize both potency and selectivity, building on the established SAR that lipophilicity is a key driver of anti-parasitic activity in this class [1]. Note that direct biological validation is required, as the published SAR pertains to N,N′-disubstituted rather than N-unsubstituted imidazolidines.

Physicochemical Property Screening Libraries Requiring Defined LogP and Boiling Point Windows

For laboratories constructing fragment-based or diversity-oriented screening libraries, 2-methyl-2-propylimidazolidine fills a specific physicochemical niche: LogP 0.86 (intermediate between the overly polar parent scaffold at −0.21 and more lipophilic N-substituted derivatives) and boiling point 154 °C (enabling standard distillation purification without cryogenic trapping) . Its density of 0.836 g/cm³ differentiates it from the parent imidazolidine (0.892 g/cm³) in automated liquid handling systems where density calibrations affect dispensing accuracy .

Synthetic Methodology Development Using Ketone-Derived Imidazolidines

As a ketone-derived (rather than aldehyde-derived) imidazolidine, this compound serves as a model substrate for developing and optimizing condensation protocols between ethylenediamine and aliphatic ketones [2]. The specific precursor 2-pentanone offers a cost-effective entry point for reaction optimization studies, particularly for investigating water-removal strategies (Dean-Stark, molecular sieves, or azeotropic distillation) required to drive ketone-amine condensations to completion [2].

Safety-Conscious Procurement for Flammable Heterocyclic Building Blocks

Procurement teams selecting among imidazolidine building blocks must evaluate the total cost of ownership, including safety infrastructure. 2-Methyl-2-propylimidazolidine, with a flash point of 29.6 °C, requires flammable-liquid storage (flammable safety cabinets, grounded containers) and may incur hazardous material shipping surcharges that the parent imidazolidine (flash point 104.8 °C) does not . This safety classification differential should be factored into budget planning and laboratory setup when choosing between 2-substituted imidazolidine analogs of varying alkyl chain length.

Quote Request

Request a Quote for 2-Methyl-2-propylimidazolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.